molecular formula C17H16N2O5 B5737235 methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate

methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate

Cat. No.: B5737235
M. Wt: 328.32 g/mol
InChI Key: BTFIGONHUHNPAI-UHFFFAOYSA-N
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Description

Methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate is an organic compound that features a benzodioxole moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the benzodioxole amine.

    Coupling with Benzoate Ester: The final step involves coupling the benzodioxole amine with methyl 2-aminobenzoate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters, depending on the reagents used.

Scientific Research Applications

Methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-16(20)12-4-2-3-5-13(12)19-17(21)18-9-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIGONHUHNPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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